4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone ring substituted with a 3-hydroxyphenyl group at position 5, a furan-2-ylcarbonyl moiety at position 4, and a 6-methoxy-1,3-benzothiazol-2-yl group at position 1. The 3-hydroxy group on the pyrrolone core is critical for intramolecular hydrogen bonding, stabilizing tautomeric forms . The 3-hydroxyphenyl group contributes to polarity, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C23H16N2O6S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H16N2O6S/c1-30-14-7-8-15-17(11-14)32-23(24-15)25-19(12-4-2-5-13(26)10-12)18(21(28)22(25)29)20(27)16-6-3-9-31-16/h2-11,19,26,28H,1H3 |
InChI Key |
MURDUXMGDDMWHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common starting materials might include furan derivatives, benzothiazole derivatives, and phenolic compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups might yield quinones, while reduction of the carbonyl groups might yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, it might be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly if they exhibit significant biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents at positions 1, 4, and 5 of the pyrrolone core. Key comparisons include:
Key Observations:
Substituent Effects on Solubility and Polarity: The target compound’s 3-hydroxyphenyl group increases polarity compared to non-hydroxylated analogs like compound 15m (phenyl substituent) . Lipophilic groups (e.g., 4-tert-butyl in 20) reduce aqueous solubility but may enhance membrane permeability .
Electron-Donating vs. Halogenated aroyl groups (e.g., 4-chlorobenzoyl in , 3-fluoro-4-methylbenzoyl in ) introduce electron-withdrawing effects, altering reactivity and binding affinity.
Impact of Heterocyclic Substituents :
- Benzothiazole-containing derivatives (target compound, ) exhibit higher metabolic stability compared to furan- or pyrazole-substituted analogs (e.g., ), as benzothiazoles are less prone to cytochrome P450-mediated oxidation.
Thermal Stability :
- Melting points vary significantly: the tert-butyl-substituted 20 (mp 263–265°C) vs. the trifluoromethyl-phenyl analog 25 (mp 205–207°C) , reflecting differences in crystallinity and intermolecular interactions.
Research Findings and Implications
- Synthetic Feasibility: Compounds with electron-rich aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde in ) yield products in higher purity (62% for 20) compared to halogenated precursors (9% for 25) .
- Structural Planarity : Analogous compounds (e.g., ) adopt near-planar conformations, except for sterically hindered substituents (e.g., perpendicular fluorophenyl groups), which may hinder π-π stacking in solid-state applications.
- Hydrogen Bonding: The 3-hydroxy group on the pyrrolone core forms intramolecular hydrogen bonds, stabilizing enol tautomers and influencing reactivity .
Biological Activity
The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule characterized by its diverse functional groups, including a furan ring, hydroxyl groups, and a benzothiazole moiety. This structural diversity suggests significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O6 |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one |
| Canonical SMILES | CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)O |
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, related compounds have demonstrated IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating potential for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Research has shown that derivatives of pyrrolones exhibit antimicrobial properties. The specific compound under discussion may also possess similar activities due to its structural features. Preliminary studies suggest effectiveness against various bacterial strains, warranting further exploration into its potential as an antimicrobial agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The interaction with COX enzymes suggests competitive inhibition, altering the pathway of prostaglandin synthesis involved in inflammation.
- Free Radical Scavenging : Hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Binding Affinity : Molecular docking studies may reveal how this compound binds to specific biological targets, influencing their activity.
Case Study 1: COX Inhibition
A study published in ACS Omega explored several derivatives similar to the compound and reported significant COX-II inhibition with selectivity over COX-I. The most potent derivative exhibited an IC50 value of 0.52 μM against COX-II . This finding underscores the potential of the compound as a lead candidate for developing anti-inflammatory drugs.
Case Study 2: Antioxidant Efficacy
In another study assessing the antioxidant capacity of various pyrrolone derivatives, compounds structurally related to the target molecule demonstrated a strong correlation between hydroxyl substitution and radical scavenging ability. These findings suggest that modifications to the furan or benzothiazole moieties could enhance antioxidant activity further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
